5-Amino-1,4-dihydroquinoxaline-2,3-dione
Overview
Description
Mechanism of Action
Target of Action
The primary target of 5-Amino-1,4-dihydroquinoxaline-2,3-dione is d-amino acid oxidase (DAAO) . DAAO is an enzyme that catalyzes the oxidation of d-amino acids into their corresponding α-keto acids, with the simultaneous release of hydrogen peroxide and ammonia .
Mode of Action
This compound acts as an inhibitor of DAAO . It binds to DAAO, preventing the enzyme from catalyzing the oxidation of d-amino acids . This results in an increase in the concentration of d-amino acids, particularly d-serine, which is a co-agonist of the NMDA receptor .
Biochemical Pathways
The inhibition of DAAO by this compound affects the NMDA receptor pathway . The NMDA receptor is a type of glutamate receptor that plays a key role in synaptic plasticity and memory function . By increasing the concentration of d-serine, a co-agonist of the NMDA receptor, this compound enhances the activation of the NMDA receptor .
Pharmacokinetics
The compound’s inhibitory activity against daao has been demonstrated in vitro, with ic50 values ranging from 06 to 15 μM .
Result of Action
The inhibition of DAAO by this compound leads to an increase in the concentration of d-serine, enhancing the activation of the NMDA receptor . This can result in improved cognitive function and a reduction in the symptoms of disorders associated with NMDA receptor dysfunction, such as schizophrenia .
Action Environment
The action of this compound is likely to be influenced by various environmental factors, although specific studies on this topic are lacking. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability, efficacy, and interaction with its target .
Biochemical Analysis
Biochemical Properties
5-Amino-1,4-dihydroquinoxaline-2,3-dione plays a significant role in biochemical reactions, particularly as an inhibitor of d-amino acid oxidase (DAAO). DAAO is an enzyme that catalyzes the oxidative deamination of d-amino acids, producing hydrogen peroxide and the corresponding imino acid. The inhibition of DAAO by this compound has been shown to have therapeutic potential for nervous system-associated diseases . The compound interacts with DAAO through hydrogen bonding and π-π stacking interactions with the flavin ring of flavin adenine dinucleotide (FAD) .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting DAAO activity. This inhibition leads to an increase in the levels of d-serine, a co-agonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and neurotransmission . The compound’s impact on cellular metabolism includes alterations in the production of hydrogen peroxide, which can affect oxidative stress and cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with DAAO. The compound forms hydrogen bonds with the Arg283 residue and engages in π-π stacking interactions with the flavin ring of FAD . These interactions inhibit the enzyme’s activity, leading to an accumulation of d-serine and a subsequent modulation of NMDA receptor function . Additionally, the inhibition of DAAO by this compound can reduce the production of hydrogen peroxide, thereby influencing cellular redox states .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound has been associated with sustained inhibition of DAAO activity and consistent modulation of NMDA receptor function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DAAO activity without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential risks .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of d-amino acids. The compound interacts with DAAO, inhibiting its activity and leading to an accumulation of d-serine . This interaction affects the metabolic flux of d-amino acids and can influence the levels of various metabolites involved in neurotransmission and cellular signaling .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s interactions with these transporters and proteins can affect its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . The compound’s activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . The precise localization of this compound is essential for understanding its mechanism of action and optimizing its therapeutic applications .
Preparation Methods
The synthesis of 5-Amino-1,4-dihydroquinoxaline-2,3-dione typically involves the reaction of o-phenylenediamine with oxalic acid. One efficient method is a one-pot reaction at room temperature under solvent-free conditions. This method involves grinding the reactants together, resulting in high yields and minimal environmental impact . Industrial production methods may vary, but they generally follow similar principles to ensure high efficiency and yield.
Chemical Reactions Analysis
5-Amino-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-Amino-1,4-dihydroquinoxaline-2,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Comparison with Similar Compounds
5-Amino-1,4-dihydroquinoxaline-2,3-dione can be compared with other quinoxaline-2,3-dione derivatives. Similar compounds include:
1,4-Dihydroquinoxaline-2,3-dione: Lacks the amino group at the 5-position, which may affect its biological activity.
6-Nitro-1,4-dihydroquinoxaline-2,3-dione: The nitro group introduces different electronic properties, potentially altering its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-amino-1,4-dihydroquinoxaline-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-2-1-3-5-6(4)11-8(13)7(12)10-5/h1-3H,9H2,(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWASPYQGRASFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)C(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344982 | |
Record name | 5-amino-1,4-dihydroquinoxaline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76097-87-5 | |
Record name | 5-amino-1,4-dihydroquinoxaline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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